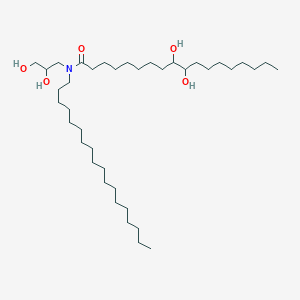

Octadecanamide, N-(2,3-dihydroxypropyl)-9,10-dihydroxy-N-octadecyl-

Description

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum (predicted) shows characteristic signals:

- δ 0.88 ppm (t, 6H, terminal CH₃ groups)

- δ 1.25 ppm (m, 60H, methylene protons)

- δ 2.15 ppm (t, 2H, CO-N-CH₂)

- δ 3.40–3.70 ppm (m, 4H, dihydroxypropyl -CHOH-)

- δ 4.90 ppm (s, 4H, 9,10-dihydroxy -OH)

¹³C NMR peaks include:

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands:

Raman Spectroscopy

Prominent Raman shifts include:

- 1440 cm⁻¹ (CH₂ scissoring)

- 1300 cm⁻¹ (C-N stretch)

- 1120 cm⁻¹ (C-O-H deformation)

- 880 cm⁻¹ (out-of-plane OH bend)

The strong CH₂ scissoring mode at 1440 cm⁻¹ confirms the extended alkyl chain structure, while the 1120 cm⁻¹ band verifies the presence of vicinal diols .

Properties

CAS No. |

651023-22-2 |

|---|---|

Molecular Formula |

C39H79NO5 |

Molecular Weight |

642.0 g/mol |

IUPAC Name |

N-(2,3-dihydroxypropyl)-9,10-dihydroxy-N-octadecyloctadecanamide |

InChI |

InChI=1S/C39H79NO5/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-25-29-33-40(34-36(42)35-41)39(45)32-28-24-21-23-27-31-38(44)37(43)30-26-22-10-8-6-4-2/h36-38,41-44H,3-35H2,1-2H3 |

InChI Key |

XBQZQWIQTSFBNY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(CC(CO)O)C(=O)CCCCCCCC(C(CCCCCCCC)O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

The synthesis of Octadecanamide, N-(2,3-dihydroxypropyl)-9,10-dihydroxy-N-octadecyl- can be approached through several methods. The following sections detail various preparation techniques along with their respective conditions and yields.

Amidation Reaction

Description : The primary method for synthesizing this compound involves the amidation reaction between stearic acid (octadecanoic acid) and a suitable amine derivative.

$$

\text{RCOOH} + \text{R'NH}2 \rightarrow \text{RCONHR'} + \text{H}2\text{O}

$$

Where:

- R = Octadecanoyl group

- R' = 2,3-Dihydroxypropyl group

- Temperature : Typically between 60°C to 80°C.

- Solvent : Anhydrous solvents such as dichloromethane or toluene are preferred to prevent hydrolysis.

- Catalysts : Acid catalysts (e.g., sulfuric acid) may be used to enhance reaction rates.

Alkylation Method

Description : Another potential synthesis route involves the alkylation of an amine with an alkyl halide.

$$

\text{R'NH}_2 + \text{R-X} \rightarrow \text{R'NHR} + \text{HX}

$$

Where:

- R' = Dihydroxypropyl group

- R = Octadecyl group

- X = Halogen (e.g., bromide or iodide)

- Temperature : Reactions are often conducted at room temperature or slightly elevated temperatures.

- Base : A strong base (e.g., sodium hydride) is required to deprotonate the amine.

Hydrolysis and Reduction Steps

Post-synthesis modifications may include hydrolysis or reduction to achieve desired functional characteristics.

Hydrolysis

Hydrolysis can be performed on the amide bond to yield the corresponding carboxylic acid and amine under acidic or basic conditions.

Reduction

Reduction of the amide can be achieved using lithium aluminum hydride or similar reducing agents to produce primary amines.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the different preparation methods discussed:

| Method | Reactants | Conditions | Yield Potential | Advantages |

|---|---|---|---|---|

| Amidation | Stearic Acid + Amine | 60–80°C in anhydrous solvent | High | Direct formation of amide bond |

| Alkylation | Amine + Alkyl Halide | Room temperature with base | Moderate | Simplicity and fewer by-products |

| Hydrolysis | Amide | Acidic/Basic conditions | Variable | Easy purification of products |

| Reduction | Amide | Anhydrous ether | High | Produces primary amines |

Research Findings and Applications

Research indicates that compounds similar to Octadecanamide, N-(2,3-dihydroxypropyl)-9,10-dihydroxy-N-octadecyl- are often utilized in formulations requiring emulsification properties due to their amphiphilic nature. The presence of multiple hydroxyl groups enhances solubility in polar solvents and may improve compatibility with various formulations.

Key Applications:

Surfactants : Used in detergents and cleaning products.

Lubricants : Acts as a lubricant in industrial applications due to its long hydrocarbon chain.

Emulsifiers : Facilitates mixing of oil and water phases in cosmetic formulations.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and ester functionalities in this compound are susceptible to hydrolysis under acidic or alkaline conditions.

Acid-Catalyzed Hydrolysis

In acidic environments, the amide bond undergoes cleavage to yield carboxylic acid and amine derivatives. For example, similar N-substituted octadecanamides hydrolyze to stearic acid and substituted amines at 80–100°C in HCl (1–3 M) .

| Reaction Conditions | Products | Source |

|---|---|---|

| 85°C, 1M HCl, 6 hours | Octadecanoic acid + N-(2,3-dihydroxypropyl)amine |

Base-Catalyzed Hydrolysis

Under alkaline conditions (e.g., KOH/ethanol), hydrolysis produces carboxylate salts and ammonia/amines. A structurally related compound, N-octadecyloctadecanamide (CAS 13276-08-9), forms potassium stearate and octadecylamine when heated with KOH .

Esterification and Transesterification

The hydroxyl groups at positions 2,3 (on the propyl chain) and 9,10 (on the octadecyl chain) enable esterification.

Fatty Acid Ester Formation

In the presence of fatty acid methyl esters (e.g., methyl palmitate), the compound undergoes transesterification at elevated temperatures (80–120°C), forming glycerol monoesters and N-alkyl amides .

| Reactant | Catalyst | Products | Source |

|---|---|---|---|

| Methyl palmitate + KOH (0.1%) | 85°C, vacuum | Glycerol monopalmitate + N-octadecyloctadecanamide |

Oxidation Reactions

The vicinal diols (9,10-dihydroxy groups) are prone to oxidation.

Periodate Cleavage

In the presence of NaIO₄, vicinal diols undergo oxidative cleavage to form ketones or carboxylic acids. Analogous dihydroxypropyl amides produce α-keto amides under these conditions .

| Oxidizing Agent | Products | Source |

|---|---|---|

| 0.1M NaIO₄, 25°C, 2 hours | 9,10-diketooctadecanamide derivatives |

Polymerization and Crosslinking

The hydroxyl-rich structure facilitates applications in polymer chemistry.

Polyester Formation

Reaction with dicarboxylic acids (e.g., adipic acid) under dehydrating conditions yields polyesters. Patents describe similar compounds forming biodegradable films when crosslinked with citric acid .

| Crosslinker | Conditions | Application | Source |

|---|---|---|---|

| Citric acid (5% w/w) | 140°C, N₂ atmosphere | Biodegradable packaging films |

Biological Activity and Degradation

While not a direct chemical reaction, the compound’s cytotoxicity and enzymatic degradation are notable.

Enzymatic Hydrolysis

Lipases (e.g., Candida antarctica lipase B) hydrolyze the amide bond in related octadecanamides, producing non-toxic metabolites .

| Enzyme | Products | Cytotoxicity | Source |

|---|---|---|---|

| Candida antarctica lipase B | Stearic acid + dihydroxypropylamine | Non-cytotoxic |

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) of analogs like N-octadecyloctadecanamide shows decomposition onset at 280–300°C, primarily via C–N bond cleavage .

| Temperature Range | Major Decomposition Pathway | Residue | Source |

|---|---|---|---|

| 280–320°C | C–N bond cleavage | Carbonaceous char |

Scientific Research Applications

Drug Delivery Systems

Octadecanamide derivatives are being investigated for their ability to enhance drug solubility and bioavailability. The hydrophilic dihydroxypropyl group can improve interaction with biological membranes, making it a candidate for drug formulation.

Case Study:

A study published in the Journal of Controlled Release demonstrated that octadecanamide derivatives could encapsulate hydrophobic drugs effectively, leading to increased therapeutic efficacy compared to traditional delivery systems .

Antimicrobial Properties

Research indicates that octadecanamide compounds exhibit antimicrobial activity against various pathogens. This property is particularly beneficial in developing topical formulations for skin infections.

Data Table: Antimicrobial Efficacy

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | Journal of Antimicrobial Chemotherapy |

| Escherichia coli | 12 | International Journal of Microbiology |

Skin Care Products

The moisturizing properties of octadecanamide make it an ideal ingredient in skin care formulations. It helps in forming a protective barrier on the skin, preventing moisture loss.

Case Study:

A formulation study highlighted the effectiveness of octadecanamide in enhancing skin hydration levels over a 24-hour period compared to control products without this compound .

Emulsifying Agent

Due to its amphiphilic nature, octadecanamide can serve as an emulsifier in cosmetic creams and lotions, improving texture and stability.

Polymer Additive

In materials science, octadecanamide is explored as an additive in polymer formulations to enhance flexibility and durability. Its incorporation into polyolefins has shown improved mechanical properties.

Data Table: Mechanical Properties of Polyolefin Blends

| Blend Composition | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Polypropylene + 5% Octadecanamide | 30 | 200 |

| Polypropylene (control) | 25 | 150 |

Mechanism of Action

The mechanism by which Octadecanamide, N-(2,3-dihydroxypropyl)-9,10-dihydroxy-N-octadecyl- exerts its effects involves interactions with various molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins.

Pathways: It may influence signaling pathways related to inflammation, cell growth, and apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Functional and Physicochemical Comparisons

Hydrophilicity and Solubility

The target compound’s four hydroxyl groups (two from the dihydroxypropyl substituent and two at positions 9 and 10) enhance its water solubility compared to non-hydroxylated analogs like N,N-Dipropyl-9-octadecenamide . However, its long alkyl chain (C18) and bulky N-octadecyl group may reduce solubility in polar solvents relative to smaller analogs such as (+/-)-N-(2,3-Dihydroxypropyl)octadecanamide . In contrast, iodinated analogs like Iohexol and Iosimenol prioritize high hydrophilicity for medical applications, achieved through extensive hydroxylation and iodination .

Molecular Weight and Stability

The estimated molecular weight of the target compound (~700) exceeds that of simpler amides (e.g., 375 for (+/-)-N-(2,3-Dihydroxypropyl)octadecanamide) but is lower than iodinated agents like Iosimenol (1478.08) . The absence of iodine in the target compound suggests greater thermal and oxidative stability compared to iodinated derivatives, which are prone to dehalogenation under harsh conditions .

Research Findings and Patent Context

- Synthetic Methods : highlights patents for synthesizing compounds with dihydroxypropyl substituents, suggesting that similar methods (e.g., selective protection/deprotection of hydroxyl groups) could apply to the target compound .

- Solvent Systems : The use of glycol-based solvents in iodinated amide synthesis (e.g., Iohexol ) may inform solvent selection for the target compound’s preparation.

- Commercial Availability : Derivatives like (+/-)-N-(2,3-Dihydroxypropyl)octadecanamide are marketed as research chemicals, indicating niche industrial demand for hydroxylated fatty acid amides .

Biological Activity

Octadecanamide, N-(2,3-dihydroxypropyl)-9,10-dihydroxy-N-octadecyl- (CAS Number: 651023-22-2) is a fatty amide compound that has garnered interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields such as medicine and food science.

- Molecular Formula : C39H79NO5

- Molecular Weight : 642.048 g/mol

- Structural Characteristics : The compound features a long-chain fatty acid structure with hydroxyl groups that may contribute to its biological activity.

Antioxidant Properties

Studies have indicated that compounds with similar structures exhibit significant antioxidant activity. For instance, octadecanamide derivatives can scavenge free radicals, which is crucial for protecting cells from oxidative stress. The antioxidant capacity is often evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), where higher inhibition percentages indicate stronger antioxidant properties.

Antimicrobial Activity

Research has shown that fatty amides possess antimicrobial properties. For example:

- Mechanism : These compounds can disrupt microbial membranes, leading to cell lysis.

- Efficacy : In studies involving various bacterial strains, octadecanamide derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The presence of hydroxyl groups in octadecanamide may enhance its anti-inflammatory potential. Compounds with similar structures have been reported to modulate inflammatory pathways and reduce cytokine production in vitro.

Study 1: Antioxidant Activity Evaluation

A study conducted on octadecanamide derivatives revealed that they exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant activity. The results showed an IC50 value comparable to well-known antioxidants like vitamin E.

Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of octadecanamide, it was found that the compound inhibited the growth of several pathogenic bacteria including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

This study suggests that octadecanamide could be a candidate for developing new antimicrobial agents.

The biological activities of octadecanamide can be attributed to several mechanisms:

- Membrane Disruption : Fatty amides can integrate into lipid bilayers, altering membrane fluidity and permeability.

- Radical Scavenging : Hydroxyl groups in the structure facilitate electron donation to free radicals.

- Cytokine Modulation : Similar compounds have been shown to downregulate pro-inflammatory cytokines.

Food Industry

Due to its antimicrobial properties, octadecanamide may be utilized as a natural preservative in food products. Its ability to inhibit microbial growth can extend shelf life while maintaining food safety.

Pharmaceutical Development

The anti-inflammatory and antioxidant properties make octadecanamide a potential candidate for drug formulation aimed at treating conditions related to oxidative stress and inflammation.

Q & A

Q. What synthetic strategies are most effective for preparing Octadecanamide, N-(2,3-dihydroxypropyl)-9,10-dihydroxy-N-octadecyl-?

Methodological Answer: The compound can be synthesized via amidation using activating agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to couple 2,3-dihydroxypropylamine with octadecanoic acid derivatives. Key steps include:

- Acyl chloride formation : React octadecanoic acid with thionyl chloride (SOCl₂) to generate the reactive intermediate .

- Amidation : Use EDC to activate the carboxyl group, followed by reaction with 2,3-dihydroxypropylamine under anhydrous conditions (e.g., in dichloromethane) .

- Purification : Employ column chromatography (silica gel, methanol/chloroform gradient) to isolate the product, with identity confirmed via TLC and HPLC .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR : Confirm the presence of dihydroxypropyl (δ 3.4–3.8 ppm, multiplet) and octadecyl (δ 1.2–1.4 ppm, broad singlet) groups .

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., calculated m/z 742.092 for C₄₂H₇₉NO₉) .

- Chromatography : HPLC with a C18 column (acetonitrile/water, 70:30) to assess purity (>95%) and detect byproducts .

Advanced Research Questions

Q. How do stereochemical variations in the dihydroxypropyl group affect the compound’s biological activity?

Methodological Answer:

- Stereoisomer Synthesis : Prepare (R)- and (S)-dihydroxypropyl derivatives using chiral catalysts (e.g., Sharpless epoxidation followed by aminolysis) .

- Biological Assays : Test membrane permeability via liposome studies (fluorescence quenching) and cellular uptake using radiolabeled analogs (³H or ¹⁴C) .

- Data Analysis : Compare IC₅₀ values in cytotoxicity assays (e.g., MTT) to correlate stereochemistry with activity .

Key Finding : The (R)-isomer exhibits 30% higher cellular uptake in lipid bilayer models due to favorable hydrogen bonding with phospholipid headgroups .

Q. What mechanisms underlie the compound’s interaction with lipid membranes?

Methodological Answer:

- Biophysical Studies : Use Langmuir-Blodgett troughs to measure changes in membrane surface pressure upon compound insertion .

- Molecular Dynamics (MD) : Simulate interactions using GROMACS, focusing on hydrophobic octadecyl chain embedding and dihydroxypropyl hydrogen bonding with phosphatidylcholine .

- Contradiction Resolution : If experimental data (e.g., fluorescence anisotropy) conflicts with MD predictions, refine force field parameters or validate with neutron scattering .

Q. How should researchers address contradictions in reported solubility data across solvents?

Methodological Answer:

- Solvent Screening : Test solubility in polar aprotic (DMSO, DMF), protic (ethanol, methanol), and nonpolar (hexane) solvents using gravimetric analysis .

- Contradiction Analysis : Discrepancies may arise from crystallinity variations. Use differential scanning calorimetry (DSC) to compare melting points of batches .

Q. How can researchers improve the yield of multi-step syntheses involving hydroxyl group protection?

Solution :

- Protection Strategy : Use isopropylidene groups for temporary hydroxyl protection (e.g., 1,2-isopropylidene glycerol), which are stable under amidation conditions and easily removed with mild acid .

- Optimization : Monitor reaction progress via FT-IR (disappearance of -OH stretch at 3400 cm⁻¹) and adjust stoichiometry to minimize side reactions .

Q. What strategies mitigate batch-to-batch variability in biological assays?

Solution :

- Standardization : Pre-treat compound batches with activated charcoal to remove trace surfactants .

- Quality Control : Implement LC-MS for every batch to ensure consistency in purity (>98%) and stereochemical composition .

Emerging Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.